2-(5-Fluoro-2-methylphenyl)piperidine

Description

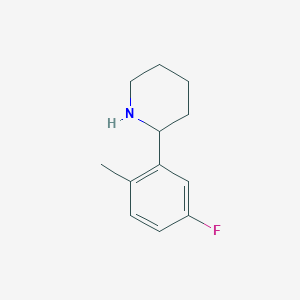

2-(5-Fluoro-2-methylphenyl)piperidine is a synthetic organic compound featuring a piperidine ring substituted at the 2-position with a 5-fluoro-2-methylphenyl group. Its molecular formula is C₁₂H₁₆FN, with a molar mass of 193.26 g/mol .

Properties

Molecular Formula |

C12H16FN |

|---|---|

Molecular Weight |

193.26 g/mol |

IUPAC Name |

2-(5-fluoro-2-methylphenyl)piperidine |

InChI |

InChI=1S/C12H16FN/c1-9-5-6-10(13)8-11(9)12-4-2-3-7-14-12/h5-6,8,12,14H,2-4,7H2,1H3 |

InChI Key |

ICAGBHADEAZGCQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)F)C2CCCCN2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Fluoro-2-methylphenyl)piperidine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 5-fluoro-2-methylbenzaldehyde and piperidine.

Condensation Reaction: The aldehyde group of 5-fluoro-2-methylbenzaldehyde reacts with piperidine under acidic conditions to form an imine intermediate.

Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(5-Fluoro-2-methylphenyl)piperidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can further modify the piperidine ring or the phenyl substituents.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

(R)-2-(5-Fluoro-2-methylphenyl)piperidine hydrochloride is a chiral piperidine derivative with a fluorinated aromatic ring that has applications in medicinal chemistry and organic synthesis. Studies suggest that the fluorine atom enhances the compound's lipophilicity and biological activity, making it a valuable molecule in drug development, particularly for neurological disorders by modulating neurotransmitter systems.

Scientific Research Applications

- (R)-2-(5-Fluoro-2-methylphenyl)piperidine hydrochloride: It serves as an intermediate in organic synthesis and medicinal chemistry. Studies have focused on its interactions with neurotransmitter receptors and enzymes, revealing that its fluorinated structure enhances binding affinity compared to non-fluorinated analogs, contributing to its potential efficacy in therapeutic applications. The specific molecular targets include dopamine and serotonin receptors, which are crucial for regulating mood and behavior.

- 3-(3-Cyano-2-fluorophenyl)propanoic acid: It is used as a building block in the synthesis of more complex organic molecules. The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding. Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient. It is also used in the development of new materials and chemical processes.

- 2,5-dimethoxyphenylpiperidines: Research shows it as a novel class of selective 5-HT2AR agonists .

Mechanism of Action

The mechanism of action of 2-(5-Fluoro-2-methylphenyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s lipophilicity, allowing it to easily diffuse into cells and interact with intracellular targets. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 2-(5-Fluoro-2-methylphenyl)piperidine and analogous piperidine-based compounds:

Key Observations:

Substituent Effects on Pharmacological Activity

- The 4-chlorophenyl group in ABP-6 enhances binding affinity to neuronal nicotinic acetylcholine receptors (nAChRs) compared to simpler aryl substituents . In contrast, the 5-fluoro-2-methylphenyl group in the target compound may prioritize metabolic stability over receptor specificity.

- Natural derivatives like (±)-erythro-1-(oxo-4,5-dihydroxy-2E-decaenyl)-piperidine exhibit hydroxylated side chains, improving water solubility but reducing blood-brain barrier permeability compared to the synthetic fluorinated analog .

Structural Complexity and Functional Versatility Hybrid structures like 5-Fluoro-2-piperidinopyridine (piperidine-pyridine) and 3-Bromo-5-methoxy-4-(4-methylpiperidine)-furan-2(5H)-one (piperidine-furanone) demonstrate how ring fusion or heteroatom inclusion expands applications in catalysis or ligand design . The target compound’s simpler structure may favor synthetic accessibility.

This contrasts with 5-Fluoro-2-piperidinopyridine, where fluorine on a pyridine ring may alter π-π stacking interactions in binding pockets .

Research Findings and Data

Table 1: Physicochemical Properties of Selected Piperidine Derivatives

| Compound | Molecular Weight (g/mol) | logP (Predicted) | Water Solubility (mg/mL) | Notable Functional Groups |

|---|---|---|---|---|

| This compound | 193.26 | ~2.8 | <0.1 (low) | Fluoroaryl, methyl |

| ABP-6 | ~350 (estimated) | ~3.5 | <0.01 (very low) | Chlorophenyl, heterocycle |

| 5-Fluoro-2-piperidinopyridine | 180.21 | ~1.5 | 0.5 (moderate) | Fluoropyridine |

| (±)-Erythro-...-piperidine (natural) | ~300 (estimated) | ~1.2 | >1.0 (high) | Hydroxyl, oxo |

Biological Activity

2-(5-Fluoro-2-methylphenyl)piperidine, particularly in its hydrochloride form, is a chiral compound that belongs to the piperidine class of heterocyclic amines. The presence of a fluorinated aromatic ring enhances its lipophilicity and biological activity, making it a significant candidate in medicinal chemistry, especially for neurological disorders and other conditions involving neurotransmitter modulation. This article explores the compound's biological activities, including its interactions with various receptors and enzymes, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C_{12}H_{14}F N, with a molecular weight of approximately 193.26 g/mol. The fluorine atom in its structure significantly enhances binding affinity to biological targets compared to non-fluorinated analogs.

The biological activity of this compound is primarily attributed to its interactions with neurotransmitter receptors, particularly dopamine and serotonin receptors. These interactions are crucial for regulating mood and behavior, which highlights the compound's potential in treating psychiatric disorders.

Table 1: Interaction with Neurotransmitter Receptors

| Receptor Type | Interaction | Effect |

|---|---|---|

| Dopamine Receptors | Agonist | Modulation of mood |

| Serotonin Receptors | Agonist | Regulation of anxiety |

Anticancer Activity

Recent studies have indicated that piperidine derivatives, including this compound, exhibit anticancer properties. For instance, compounds containing similar piperidine structures have shown cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and inhibition of specific kinases involved in cancer progression .

Antimicrobial Properties

Preliminary investigations into the antimicrobial activity of piperidine derivatives suggest that they may possess significant antibacterial and antifungal properties. The minimum inhibitory concentration (MIC) values for certain piperidine derivatives indicate effectiveness against both Gram-positive and Gram-negative bacteria .

Table 2: Antimicrobial Activity Data

| Compound | MIC (µg/mL) | Target Organisms |

|---|---|---|

| This compound | <125 | E. coli, Pseudomonas aeruginosa |

| Other Piperidine Derivatives | >100 | B. subtilis, Enterococcus faecalis |

Case Studies

- Neurological Disorders : A study demonstrated that this compound showed promising results in modulating neurotransmitter systems in animal models of depression and anxiety. The compound's ability to enhance serotonin levels was linked to improved behavioral outcomes.

- Cancer Treatment : In vitro studies indicated that this compound could inhibit cell proliferation in breast cancer cell lines more effectively than standard treatments like doxorubicin. The fluorinated structure was essential for enhancing its efficacy .

- Diabetes Research : Recent reviews on piperidine derivatives highlighted their potential as antidiabetic agents due to their ability to inhibit enzymes involved in glucose metabolism, showcasing another avenue for therapeutic application .

Q & A

Basic Research Questions

Q. What safety protocols are essential when synthesizing or handling 2-(5-Fluoro-2-methylphenyl)piperidine in laboratory settings?

- Methodological Answer : Follow strict PPE guidelines, including nitrile gloves (double-checked for integrity), P95 respirators for aerosol protection, and full chemical-resistant suits. Ensure proper ventilation and avoid drainage contamination. Waste disposal must comply with licensed services for hazardous organics .

- Experimental Design : Conduct a risk assessment using SDS guidelines (e.g., acute toxicity data, stability under storage conditions) to define handling protocols. Include emergency response plans for spills or exposure .

Q. How can NMR spectroscopy confirm the structural integrity of this compound?

- Methodological Answer : Use - and -NMR to identify key signals:

- Piperidine protons (δ 1.4–2.8 ppm for axial/equatorial H).

- Aromatic protons (δ 6.6–7.5 ppm for fluorinated phenyl groups).

- Fluorine-induced splitting patterns to verify substitution positions .

Q. What synthetic routes are effective for introducing the 5-fluoro-2-methylphenyl group to piperidine?

- Methodological Answer : Optimize Buchwald-Hartwig coupling or reductive amination using fluorinated aryl halides. Monitor reaction progress via TLC or HPLC, and purify via column chromatography (silica gel, ethyl acetate/hexane gradients) .

- Yield Improvement : Use Pd/C or Ir catalysts under mild conditions (e.g., 50°C, inert atmosphere) to minimize side reactions .

Advanced Research Questions

Q. How can QSAR models predict the bioactivity of this compound derivatives?

- Methodological Answer : Curate a dataset of IC values for SERT inhibition (or similar targets) from analogs. Compute molecular descriptors (e.g., logP, polar surface area) using ADMET Predictor™. Develop a multivariate regression model to correlate structural features (e.g., fluorine position) with activity .

- Validation : Apply leave-one-out cross-validation and external test sets to assess model robustness .

Q. What strategies resolve contradictions between computational and experimental reactivity data for piperidine derivatives?

- Methodological Answer : Perform conformational analysis (e.g., potential energy surface scans) to identify low-energy conformers. Compare DFT-calculated reaction pathways (e.g., intramolecular acyl transfers) with experimental kinetics .

- Case Study : For spiropiperidine synthesis, reconcile discrepancies in predicted vs. observed regioselectivity by analyzing steric effects and π-conjugation in intermediates .

Q. How does fluorination at the 5-position influence the pharmacokinetic properties of this compound?

- Methodological Answer : Use in silico tools (e.g., SwissADME) to predict logD, metabolic stability, and blood-brain barrier penetration. Compare with non-fluorinated analogs to isolate fluorine’s impact on bioavailability .

- Experimental Validation : Conduct microsomal stability assays and LC-MS/MS analysis to quantify metabolic half-lives .

Data Contradiction Analysis

Q. How to address inconsistent cytotoxicity reports for fluorinated piperidine derivatives?

- Methodological Answer : Standardize assay conditions (e.g., cell lines, exposure time) to eliminate variability. Use orthogonal assays (e.g., MTT, apoptosis markers) to confirm results. Re-evaluate compound purity via HPLC-MS .

- Case Study : Discrepancies in antimicrobial activity (e.g., vs. E. coli) may arise from differences in compound aggregation or solvent effects .

Research Design Framework

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.